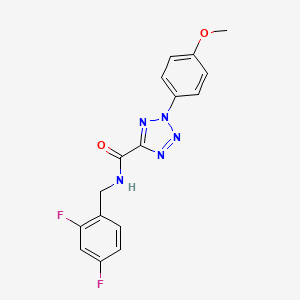

N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-25-13-6-4-12(5-7-13)23-21-15(20-22-23)16(24)19-9-10-2-3-11(17)8-14(10)18/h2-8H,9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVPWHZDAZFXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Benzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

Substitution: The fluorine atoms on the benzyl group make it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where tetrazole derivatives have shown efficacy.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. Generally, tetrazole derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

- Example : N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Core Structure : Nitrothiophene (antibacterial backbone) vs. tetrazole (antiviral focus).

- Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl and thiazole vs. 4-methoxyphenyl and 2,4-difluorobenzyl.

- Activity : Narrow-spectrum antibacterial (MIC = 2–8 µg/mL against Gram-positive bacteria) .

- Synthesis : Uses HATU-mediated coupling; lower purity (42%) compared to the target compound .

Oxindole Carboxamides

- Example: (E)-N-(2,4-Difluorobenzyl)-1-(2-(4-Methoxyphenyl)-2-Oxoethyl)-N-Methyl-2-Oxo-3-(Thiazol-2-Ylmethylene)Indoline-5-Carboxamide (OCA-10j) Core Structure: Oxindole (DENV NS5 RdRp inhibitor) vs. tetrazole. Substituents: Shared 2,4-difluorobenzyl and 4-methoxyphenyl groups; additional thiazole moiety. Activity: Anti-dengue virus (EC₅₀ = 0.8 µM) . Synthesis: Knoevenagel condensation and EDC·HCl-mediated coupling; 59% yield .

Triazole-Thione Derivatives

- Example : 4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-2H-1,2,4-Triazole-3(4H)-Thione

- Core Structure : 1,2,4-Triazole-thione (antifungal/antioxidant applications) vs. tetrazole.

- Substituents : Phenylsulfonyl and difluorophenyl vs. methoxyphenyl.

- Activity : Moderate antifungal activity (IC₅₀ = 12–25 µM) .

- Synthesis : Refluxing hydrazinecarbothioamides in NaOH; characterized by IR (νC=S at 1247–1255 cm⁻¹) .

Quinazoline Derivatives

- Example: N-(2,4-Difluorobenzyl)-4-(4-Methoxyphenyl)-8,9,9-Trimethyl-5,6,7,8-Tetrahydro-5,8-Methylquinazolin-2-Amine Core Structure: Quinazoline (antibiofilm agent) vs. tetrazole. Substituents: Shared 2,4-difluorobenzyl and 4-methoxyphenyl; fused bicyclic system. Activity: Broad-spectrum antibacterial (MIC = 4 µg/mL against P. aeruginosa and MRSA) .

Comparative Data Table

Key Structural-Activity Relationships (SARs)

Fluorinated Aromatic Groups :

- The 2,4-difluorobenzyl group enhances metabolic stability and target binding across multiple compounds (e.g., antiviral OCA-10j and antibacterial quinazoline derivatives) .

Methoxy Substitutions :

- The 4-methoxyphenyl group in the target compound and quinazoline analogues improves solubility and π-π stacking interactions with hydrophobic enzyme pockets .

Heterocyclic Cores :

- Tetrazoles and oxindoles exhibit distinct activity profiles: tetrazoles favor RNA polymerase inhibition, while oxindoles are optimized for viral RdRp binding .

Biological Activity

N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, commonly referred to as F-TEDA, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of F-TEDA, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

F-TEDA is characterized by a tetrazole ring , which is a common structural motif in many bioactive compounds. The presence of the difluorobenzyl moiety and the methoxyphenyl group enhances its potential for diverse biological interactions. The electron-withdrawing fluorine atoms and the electron-donating methoxy group may contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

- Antimicrobial Properties : Similar tetrazole derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that F-TEDA may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth .

The biological activity of F-TEDA may be attributed to its ability to interact with various biological targets. Tetrazoles are known for their role as enzyme inhibitors, potentially affecting metabolic pathways associated with diseases. For instance, they can act on enzymes involved in inflammation or microbial resistance mechanisms.

Synthesis Methods

The synthesis of F-TEDA typically involves reactions that form the tetrazole ring through cyclization processes with azides and nitriles. The difluorobenzyl and methoxyphenyl groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The following table summarizes some synthetic pathways:

| Synthesis Method | Description |

|---|---|

| Cyclization with Azides | Involves reacting nitriles with azides to form the tetrazole ring. |

| Electrophilic Aromatic Substitution | Introduces substituents onto the aromatic rings through electrophilic attack. |

| Nucleophilic Aromatic Substitution | Allows for further functionalization of the aromatic systems. |

Case Studies

Recent studies have highlighted the potential of F-TEDA in various applications:

- Antimicrobial Studies : In vitro assays demonstrated that F-TEDA exhibits significant antimicrobial activity against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In cell line studies, F-TEDA showed promising results in inhibiting the growth of cancer cells, particularly in models representing colorectal and breast cancers. The compound's mechanism appears to involve modulation of key signaling pathways related to cell proliferation and apoptosis .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in living organisms.

- Structure-Activity Relationship (SAR) Studies : To optimize its biological activity through structural modifications.

- Mechanistic Studies : To elucidate the precise molecular interactions that confer its biological effects.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluorobenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can coupling reagents influence yield and purity?

Methodological Answer:

- Synthetic Route Design : The compound can be synthesized via a multi-step approach involving:

- Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions.

- Carboxamide coupling : React the tetrazole-carboxylic acid intermediate with 2,4-difluorobenzylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency and reduce racemization .

- Coupling Reagent Optimization :

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- Key Techniques :

- ¹H/¹³C-NMR : Confirm substitution patterns:

- Tetrazole protons: δ 8.5–9.5 ppm (1H, singlet for tetrazole C-H).

- Difluorobenzyl group: Split signals for aromatic protons (δ 6.8–7.4 ppm) and CF₂ groups (¹⁹F NMR: δ -110 to -120 ppm) .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N values.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when evaluating solvent or pH effects on this compound?

Methodological Answer:

- Experimental Controls :

- pH Optimization : Fluorescence intensity peaks at pH 5 (similar carboxamides show pH-dependent emission due to protonation/deprotonation of the tetrazole and benzyl groups) .

- Solvent Polarity : Use aprotic solvents (e.g., DMSO) to minimize quenching; compare with polar protic solvents (e.g., ethanol) to assess solvent effects .

- Data Normalization : Report relative fluorescence units (RFU) against internal standards (e.g., quinine sulfate) to account for instrument variability.

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of tetrazole-carboxamide derivatives in medicinal chemistry?

Methodological Answer:

- SAR Workflow :

- Core Modifications : Systematically vary substituents on the tetrazole (e.g., electron-withdrawing groups at C2) and benzyl moiety (e.g., fluorination at C4) .

- Biological Assays : Test against target enzymes (e.g., viral polymerases, kinases) using in vitro inhibition assays (IC50) and cellular toxicity screens (CC50).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., DENV NS5 RdRp in ) .

- Case Study : Derivatives with 4-methoxyphenyl groups showed enhanced inhibitory activity against DENV NS5 RdRp (IC50 = 1.2 µM) compared to non-substituted analogs .

Q. How to address discrepancies in pharmacological data when this compound shows varying inhibitory effects across enzyme isoforms?

Methodological Answer:

- Isoform-Specific Assays :

- Use recombinant enzyme isoforms (e.g., COX-1 vs. COX-2) to isolate isoform-specific activity .

- Apply kinetic assays (e.g., SPR, ITC) to measure binding affinity (Kd) and mode of inhibition (competitive vs. allosteric).

- Data Reconciliation :

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Methodological Answer:

- Formulation Adjustments :

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.

- Conduct logP measurements (target ≤3.5) to balance lipophilicity and membrane permeability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide to improve intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.